Cholesteryl elaidate
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Overview
Description
It is formed from the reaction between cholesterol and elaidic acid, producing a white crystalline solid with a mildly sweet taste . This compound has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:
- Cholesterol is reacted with elaidic acid or its anhydride in the presence of a catalyst such as 4-pyrrolidinopyridine.
- The reaction is carried out in a solvent like methylene chloride or benzene at ambient temperatures.
- The product is then purified to obtain this compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of cholesterol with elaidic acid using industrial reactors.
- Optimization of reaction conditions to ensure high yield and purity.
- Purification processes such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl elaidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Cholesteryl epoxides and hydroperoxides.
Reduction: Cholesteryl alcohols.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Scientific Research Applications
Cholesteryl elaidate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical reagent for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes and its effects on lipid metabolism.
Medicine: Potential therapeutic applications for treating high cholesterol and inflammation-related diseases.
Industry: Used as a food additive to improve texture and stability.
Mechanism of Action
Cholesteryl elaidate exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It influences lipid metabolism by interacting with enzymes involved in cholesterol esterification and hydrolysis.
Cell Signaling: It modulates cell signaling pathways related to inflammation and cholesterol homeostasis.
Membrane Dynamics: It affects membrane fluidity and stability, impacting cellular processes.
Comparison with Similar Compounds
Cholesteryl Oleate: Similar in structure but contains oleic acid instead of elaidic acid.
Cholesteryl Linoleate: Contains linoleic acid, differing in the degree of unsaturation.
Cholesteryl Palmitate: Contains palmitic acid, a saturated fatty acid.
Uniqueness: Cholesteryl elaidate is unique due to its trans configuration of the elaidic acid moiety, which imparts distinct physical and chemical properties compared to its cis counterparts like cholesteryl oleate .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECHNNFRHZQKU-WYIFMRBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861857 |
Source
|
Record name | Cholesteryl trans-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-76-8 |
Source
|
Record name | Cholesteryl trans-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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